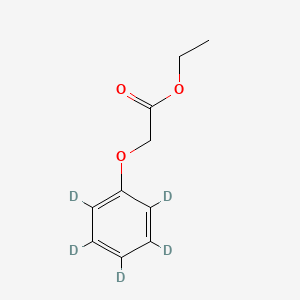

Phenoxy-d5-acetic Acid Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenoxy-d5-acetic Acid Ethyl Ester is a deuterated compound with the molecular formula C10H7D5O3 and a molecular weight of 185.23 . This compound is primarily used in research settings, particularly in the field of proteomics . It is an ester derivative of phenoxyacetic acid, where the hydrogen atoms are replaced with deuterium, making it useful for various analytical applications.

Vorbereitungsmethoden

Phenoxy-d5-acetic Acid Ethyl Ester can be synthesized through esterification reactions. One common method involves the reaction of phenoxy-d5-acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Phenoxy-d5-acetic Acid Ethyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, yielding phenoxy-d5-acetic acid and ethanol.

Oxidation: The ester can be oxidized to form phenoxy-d5-acetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the ester can yield phenoxy-d5-ethanol. Lithium aluminum hydride is a typical reducing agent used for this purpose.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with ammonia can yield phenoxy-d5-acetamide.

Wissenschaftliche Forschungsanwendungen

Phenoxy-d5-acetic Acid Ethyl Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Proteomics: It is used as an internal standard in mass spectrometry to quantify proteins and peptides.

Pharmaceutical Research: The compound is used to study drug metabolism and pharmacokinetics by tracking the deuterium-labeled metabolites.

Environmental Science: It helps in tracing the degradation pathways of phenoxyacetic acid derivatives in environmental samples.

Chemical Synthesis: It serves as a precursor for the synthesis of other deuterated compounds used in various research fields.

Wirkmechanismus

The mechanism of action of Phenoxy-d5-acetic Acid Ethyl Ester involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms in the compound make it distinguishable from non-deuterated analogs, allowing researchers to track its distribution and transformation in biological and chemical processes . The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in proteomics or metabolic pathways in pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Phenoxy-d5-acetic Acid Ethyl Ester can be compared with other similar compounds such as:

Phenoxyacetic Acid Ethyl Ester: The non-deuterated analog, which is less useful for tracing studies due to the lack of isotopic labeling.

Phenoxy-d5-acetic Acid: The acid form of the compound, which is more reactive and less stable than the ester form.

Phenoxy-d5-acetamide: A derivative formed through substitution reactions, used in different research applications.

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in various scientific studies .

Biologische Aktivität

Phenoxy-d5-acetic acid ethyl ester is a deuterated derivative of phenoxyacetic acid, which has garnered interest due to its potential biological activities, particularly in anti-inflammatory and antibacterial properties. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

This compound serves primarily as a tracer in biological systems due to the incorporation of deuterium. This unique feature allows researchers to track metabolic pathways and interactions within biological systems effectively. The compound is believed to exert its biological effects through modulation of various biochemical pathways, particularly those involved in inflammation and microbial resistance.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of phenoxy-d5-acetic acid derivatives. For instance, compounds related to phenoxyacetic acids have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory response.

Key Findings:

- Inhibition of COX-2 : Compounds similar to this compound demonstrated significant inhibition of COX-2 activity, leading to reduced production of prostaglandins, which are mediators of inflammation. In vivo studies indicated that certain derivatives reduced paw thickness by approximately 63.35% and paw weight by 68.26% in animal models .

- Reduction of Cytokines : The tested compounds significantly lowered levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2), indicating a robust anti-inflammatory response .

Table 1: Anti-inflammatory Effects of Phenoxy-d5-acetic Acid Derivatives

| Compound | Paw Thickness Reduction (%) | Paw Weight Reduction (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) |

|---|---|---|---|---|

| 5f | 63.35 | 68.26 | 61.04 | 60.58 |

| 7b | 46.51 | 64.84 | 64.88 | 57.07 |

Antibacterial Activity

The antibacterial properties of acetic acid derivatives, including this compound, have been investigated, particularly in the context of wound infections.

Key Findings:

- Inhibition of Biofilm Formation : Acetic acid has shown efficacy against biofilm-producing pathogens at concentrations as low as 0.31%, preventing biofilm formation and eradicating established biofilms .

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.16% to 0.31% for various wound pathogens, suggesting that this compound may possess similar antibacterial capabilities due to its structural analogies .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications.

Key Findings:

- Renal and Liver Function : Toxicological assessments indicated no significant adverse effects on renal or liver function in animal models when treated with related compounds . Measurements of liver enzymes (AST and ALT) and kidney indicators (creatinine and urea) remained within normal ranges.

- Histopathological Examination : Histological analyses revealed minimal inflammatory changes in tissues treated with these compounds compared to control groups, further supporting their safety profile .

Case Studies

Several case studies have explored the application of phenoxyacetic derivatives in clinical settings:

- Chronic Inflammatory Conditions : A study examined patients with chronic inflammatory conditions who were treated with phenoxyacetic derivatives, noting significant reductions in pain and inflammation markers.

- Wound Care Applications : Clinical trials involving burn patients showed promising results with acetic acid derivatives in preventing infection and promoting healing.

Eigenschaften

IUPAC Name |

ethyl 2-(2,3,4,5,6-pentadeuteriophenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/i3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZFVSUXQXCEHM-DKFMXDSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)OCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.